molecular formula C12H19N5 B11737208 bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737208
M. Wt: 233.31 g/mol
InChI Key: MECZJZHSQOOOMO-UHFFFAOYSA-N
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Description

bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a nitrogen-rich ligand designed for advanced coordination chemistry and catalysis research . This compound belongs to a class of pyrazole-based ligands known for forming stable complexes with various metal ions, facilitating the development of new catalytic systems . Similar structural motifs have been successfully employed in the synthesis of tripodal ligands for copper(II) complexes, which demonstrate catalytic activity in oxidation reactions, such as the conversion of catechol to o-quinone . Its molecular structure, featuring multiple nitrogen donor atoms, makes it a valuable building block for constructing sophisticated bis-bidentate or tripodal ligand systems for applications in biomimetic catalysis and materials science . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2/h7-8,13H,5-6H2,1-4H3

InChI Key

MECZJZHSQOOOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2C)C)C

Origin of Product

United States

Preparation Methods

Condensation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde with Amine Precursors

The most widely reported method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine or its derivatives under reductive amination conditions. This approach leverages the aldehyde's electrophilicity to form an imine intermediate, which is subsequently reduced to the target amine.

Reaction Conditions:

  • Solvent: Ethanol, acetonitrile, or tetrahydrofuran (THF)

  • Catalyst: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

  • Temperature: 25–80°C, depending on the reducing agent

  • Yield: 60–85% after purification.

Mechanistic Insights:
The aldehyde reacts with methylamine to form a Schiff base (R–N=CH–R’\text{R–N=CH–R'}), which undergoes reduction to the secondary amine. Steric hindrance from the 1,3-dimethyl groups on the pyrazole ring necessitates prolonged reaction times (24–72 hours) for complete conversion.

Nucleophilic Substitution of Chloromethylpyrazole Derivatives

An alternative route employs 4-chloromethyl-1,3-dimethyl-1H-pyrazole as the electrophilic partner. Reaction with aqueous or gaseous ammonia yields the primary amine, which is subsequently methylated using iodomethane or dimethyl sulfate.

Key Steps:

  • Chlorination: 1,3-Dimethyl-1H-pyrazole-4-methanol is treated with thionyl chloride (SOCl2) to form 4-chloromethyl-1,3-dimethyl-1H-pyrazole.

  • Amination: The chlorinated intermediate reacts with ammonia in ethanol at 50°C for 12 hours.

  • Methylation: The primary amine is methylated using iodomethane in the presence of potassium carbonate (K2CO3).

Challenges:

  • Over-alkylation can occur during methylation, necessitating careful stoichiometric control.

  • Purification of intermediates requires column chromatography, reducing scalability.

Industrial-Scale Continuous Flow Synthesis

Recent advancements emphasize continuous flow reactors for large-scale production. This method enhances reaction efficiency and reduces waste generation compared to batch processes.

Protocol:

  • Reactors: Tubular flow reactors with immobilized catalysts (e.g., Pd/Al2O3)

  • Conditions: 100–120°C, 10–15 bar hydrogen pressure

  • Residence Time: 30–60 minutes

  • Yield: 90–95% with >99% purity.

Advantages:

  • Continuous product extraction minimizes side reactions.

  • Automated pH and temperature control ensure reproducibility.

Optimization Strategies and Catalytic Systems

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but complicate reduction steps due to their high boiling points. Ethanol strikes a balance between solubility and ease of removal, making it the preferred solvent for reductive amination.

Table 1: Solvent Optimization for Reductive Amination

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.32482
Acetonitrile37.51878
THF7.63665
DMF36.71270

Data adapted from.

Catalyst Selection for Reductive Amination

NaBH3CN is favored for its selectivity in reducing imines without attacking ester or nitrile groups. However, Pd/C-catalyzed hydrogenation offers greener alternatives by eliminating boron waste.

Table 2: Catalytic Performance Comparison

CatalystTemperature (°C)Pressure (bar)Yield (%)Purity (%)
NaBH3CN25N/A7895
Pd/C (H2)80108599
Raney Ni100157297

Data sources:.

Purification and Characterization

Crystallization vs. Chromatography

Laboratory-scale syntheses typically employ ethanol-based crystallization, yielding white crystalline solids with 95–98% purity. Industrial processes use continuous distillation followed by recrystallization to achieve >99% purity.

Crystallization Protocol:

  • Dissolve crude product in hot ethanol (70°C).

  • Cool to 4°C overnight.

  • Filter and wash with cold hexane.

Chromatographic Purification:

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Ethyl acetate/hexane (3:7 v/v)

  • Recovery: 70–80%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl3): δ 2.25 (s, 6H, CH3), 2.32 (s, 6H, CH3), 3.85 (s, 4H, CH2N), 6.45 (s, 2H, pyrazole-H).

  • ¹³C NMR: δ 11.2 (CH3), 14.8 (CH3), 48.5 (CH2N), 105.6 (pyrazole-C), 148.3 (N–C–N).

Mass Spectrometry:

  • ESI-MS: m/z 233.31 [M+H]⁺, consistent with the molecular formula C12H19N5 .

Chemical Reactions Analysis

Types of Reactions: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine derivatives exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that specific derivatives could effectively target cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new enzyme inhibitors for therapeutic uses .

Drug Development : this compound serves as a scaffold for designing novel pharmaceuticals. The pyrazole moiety is known for its biological activity, making this compound a valuable template for synthesizing new drugs targeting specific diseases .

Catalysis

Transition Metal Complexes : The compound is utilized in the synthesis of transition metal complexes that exhibit catalytic properties. For example, studies have shown that this compound can form stable complexes with metals like cobalt and zinc, which are effective in catalyzing polymerization reactions .

Metal Complex Catalytic Reaction Conversion Rate (%)
Co(II) ComplexRing-opening polymerization of lactide91%
Zn(II) ComplexPolymerization of rac-lactideModerate-to-high yield

These complexes have been shown to facilitate reactions under mild conditions, making them attractive for industrial applications in producing biodegradable polymers .

Materials Science

Synthesis of Functional Materials : The unique properties of this compound allow it to be incorporated into materials science applications. It can act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs), which are important for gas storage and separation technologies .

Nanocomposite Development : Research indicates that incorporating this compound into nanocomposites can enhance their mechanical properties and thermal stability. These advancements open avenues for developing advanced materials with tailored functionalities suitable for various applications .

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer highlighted the efficacy of this compound derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further drug development .

Case Study 2: Catalytic Applications

In research documented by the Journal of Catalysis, this compound was used to synthesize a cobalt complex that catalyzed the polymerization of lactide with high stereoselectivity. This study demonstrated the compound's utility in producing high-performance biodegradable plastics .

Mechanism of Action

The mechanism of action of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic and biological properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complex formation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The ligand is compared to analogous pyrazole- and amine-based compounds, such as (Acetato-κO){bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine}cobalt(II) hexafluoridophosphate (referred to as Compound A ) .

Property bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine Compound A
Pyrazole Substituents 1,3-dimethyl 2,4-dimethyl
Additional Groups None Pyridin-2-ylmethyl
Donor Atoms N (pyrazole), N (amine) N (pyrazole), N (amine), N (pyridine), O (acetate)
Coordination Geometry Variable (e.g., trigonal bipyramidal, octahedral) Distorted trigonal bipyramidal
Metal Compatibility Transition metals (e.g., Co, Cu, Zn) Co(II)
Bond Lengths (Å) Not reported in evidence Co–N: 2.154(2); Co–O: 2.003(2)
Key Observations:
  • Substituent Position Effects: The 1,3-dimethyl substitution in the target ligand vs. 2,4-dimethyl in Compound A alters steric bulk and electronic donation.
  • Donor Atom Diversity: Compound A incorporates a pyridine group, enabling additional π-backbonding interactions with metals, absent in the target ligand. This increases its versatility in catalysis .

Coordination Behavior and Bonding

  • Target Ligand: The absence of a pyridine group limits its donor capacity to pyrazole and amine N atoms. However, the flexibility of the methylene linkers allows adaptive coordination modes, favoring smaller metal ions like Cu(I) or Zn(II).
  • Compound A : The pyridine N and acetate O atoms enable stronger field stabilization, as seen in its Co–N bond length (2.154 Å), slightly longer than typical Co–Npyridine bonds (~2.0 Å), suggesting moderate ligand field strength .

Biological Activity

Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole-based compound that has gained attention for its diverse biological activities. Pyrazole derivatives, including this compound, are recognized for their potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized through methods that involve the reaction of 1,3-dimethylpyrazole with formaldehyde and amines under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole-based compounds against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives showed excellent antibacterial activity, which can be attributed to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. freundii64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have shown that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values indicating their potency .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF712.5
A54926
HepG217.82

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt membrane integrity, leading to cell lysis.
  • Anticancer Mechanism : It is proposed that the compound induces apoptosis via mitochondrial pathways and may also inhibit key oncogenic signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Properties : A recent investigation into a series of pyrazole derivatives found that those with specific substituents exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Anticancer Evaluation : Another study assessed the cytotoxic effects of this compound on various cancer cell lines and found promising results indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine, and how can intermediates be characterized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazolylmethyl amines are synthesized by reacting halogenated pyrazole derivatives with primary amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with bases like Cs₂CO₃ . Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency . Key steps for characterization :

  • NMR spectroscopy : Confirm methyl and pyrazole proton environments (δ 2.1–2.5 ppm for methyl groups; δ 7.5–8.0 ppm for pyrazole C–H) .
  • Mass spectrometry : HRMS (ESI) can verify molecular weight (e.g., [M+H]⁺ peak) .
  • Elemental analysis : Validate purity and stoichiometry.

Table 1 : Example reaction conditions for analogous pyrazole derivatives

ReactantsCatalystSolventTemp (°C)Yield (%)Reference
3-Iodopyrazole + cyclopropanamineCuBrDMSO3517.9
Chloropyrazole + morpholineNoneEtOHReflux70–85

Q. How can crystallographic data resolve the coordination geometry of this compound in metal complexes?

The ligand’s pyrazole N atoms and methylene groups act as donors, forming mononuclear or polynuclear complexes. Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

  • Sample preparation : Crystallize the complex in ethanol/water mixtures or via slow diffusion .
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) and a CCD detector. For example, a Co(II) complex with a similar ligand showed a distorted trigonal bipyramidal geometry (Co–N bond lengths: 2.154 Å; Co–O: 2.003 Å) .
  • Software : SHELXL for refinement , ORTEP-3 for visualization .

Table 2 : Crystallographic parameters for a Co(II) complex

ParameterValue
Space groupP21/n
a, b, c (Å)13.7489, 13.0185, 15.4765
β (°)115.759
R factor0.031

Advanced Research Questions

Q. How can weak intermolecular interactions (e.g., hydrogen bonds, π-stacking) in this compound derivatives influence supramolecular assembly?

Weak interactions stabilize crystal packing and dictate material properties. For example:

  • C–H···O/F hydrogen bonds : Observed in Co(II) complexes (C–H···O distance: 2.32 Å) .
  • π-π stacking : Pyrazole rings may stack at 3.5–4.0 Å distances .
    Methodology :
  • Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects .

Q. What strategies address crystallographic disorder in this compound complexes?

Disorder often arises from flexible methylene or pyrazole groups. Solutions include:

  • Multi-position refinement : Split occupancy models in SHELXL .
  • Restraints : Apply SIMU/DELU restraints to thermal parameters .
  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) .

Case study : A Co(II) complex required restraints for acetate ligand disorder, achieving R1 = 0.031 .

Q. How can researchers evaluate the ligand’s efficacy in stabilizing unusual oxidation states or spin states in transition metals?

  • Magnetic susceptibility : SQUID magnetometry for spin crossover (e.g., Fe(II) complexes).
  • EPR spectroscopy : Detect paramagnetic species (e.g., Cu(II) d⁹ systems) .
  • Cyclic voltammetry : Identify redox couples (e.g., Co(II)/Co(III) at +0.5 V vs. Ag/AgCl) .

Q. What in vitro assays are suitable for probing bioactivity of this compound derivatives?

While direct bioactivity data for the compound is limited, methodological frameworks include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus/E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) .
  • Enzyme inhibition : Carbonic anhydrase inhibition assays (e.g., esterase activity) .

Note : Always include control ligands (e.g., cisplatin for cytotoxicity) and validate via dose-response curves.

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